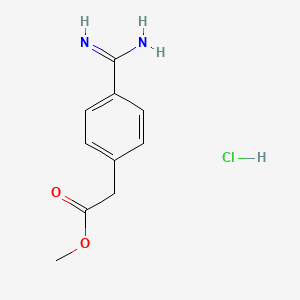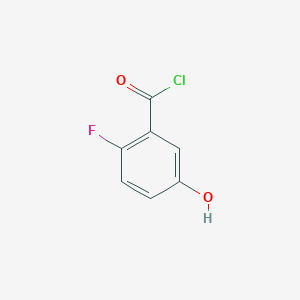
4-N-BUTYL-D9-ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Butyl-D9-Aniline is a chemical compound that belongs to the aniline family. It is a deuterated derivative of 4-n-butylaniline, which is commonly used in the synthesis of various organic compounds. The compound has the molecular formula C10H15N and a molecular weight of 149.24 g/mol . It is a stable isotopic compound used in various fields of research, including medical, environmental, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Butyl-D9-Aniline typically involves the deuteration of 4-n-butylaniline. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common method involves the reaction of 4-n-butylaniline with deuterated hydrogen gas (D2) in the presence of a palladium catalyst. The reaction conditions usually include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and cost-effective production of the compound. The industrial methods also incorporate stringent quality control measures to maintain the chemical purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-N-Butyl-D9-Aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include nitro compounds, amines, sulfonated derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-N-Butyl-D9-Aniline has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies to trace reaction pathways and mechanisms.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: It is employed in pharmaceutical research to study drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 4-N-Butyl-D9-Aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in metabolic processes. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms. In chemical reactions, the compound can participate in various catalytic processes, where the deuterium atoms can affect reaction rates and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
4-N-Butylaniline: The non-deuterated version of 4-N-Butyl-D9-Aniline, commonly used in organic synthesis.
4-N-Butyl-D5-Aniline: A partially deuterated derivative with five deuterium atoms.
4-N-Butyl-D3-Aniline: Another partially deuterated derivative with three deuterium atoms
Uniqueness
This compound is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of nine deuterium atoms enhances the compound’s stability and allows for precise tracing in metabolic and chemical studies. This makes it a valuable tool in various scientific fields, offering insights that are not possible with non-deuterated or partially deuterated analogs .
Propiedades
Número CAS |
1219794-78-1 |
|---|---|
Fórmula molecular |
C10H6D9N |
Peso molecular |
158.29 |
Sinónimos |
4-N-BUTYL-D9-ANILINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)


![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)
